
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone is a compound that falls under the category of indole derivatives . Indole derivatives are known for their diverse biological and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as N-acylindolines, has been achieved through decarboxylative acylation of indolines with α-keto acids under palladium catalysis . This strategy has been used for the synthesis of 7-substituted indoles .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents . Also, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .Scientific Research Applications
Antitumor and Antimitotic Activities
- Antitubulin Action and Antitumor Activity : A novel indole compound, identified as 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), demonstrated potent antitubulin action and exhibited significant antitumor activity in various preclinical models. It showed promising results in avoiding drug resistance mediated by P-glycoprotein and presented less neurotoxicity compared to vinca alkaloids in in vivo studies. The pharmacokinetics, metabolism, and structural modification insights from this research provide a foundation for developing drugs with potent anticancer effects, especially for cancer patients (Ahn et al., 2011).
Cannabinoid Receptor Agonists
- Conformationally Restrained Analogues of Pravadoline : Research into conformationally restrained heterocyclic analogues of pravadoline, where the morpholinoethyl side chain is tethered to the indole nucleus, revealed a diminished ability to inhibit prostaglandin synthesis while enhancing mouse vas deferens inhibitory activity. This study contributes to understanding cannabinoid receptor agonists, highlighting a new class of cannabinoid receptor agonists with potential therapeutic applications (D'ambra et al., 1992).
Enzyme Inhibition
- Inhibitors of Aldo-Keto Reductase Enzyme AKR1C3 : A series of non-carboxylate morpholino(phenylpiperazin-1-yl)methanones were found to be potent and very isoform-selective inhibitors of AKR1C3, an enzyme of interest for its potential roles in treating leukemia and hormone-related cancers. These compounds showed significant inhibition with IC50 values around 100nM, indicating their potential as leads for developing new therapeutic agents (Flanagan et al., 2014).
Molecular Docking and Pharmacological Characterization
- Docking and Conformational Induction of WIN55212-2 : Investigation into the docking of (R)-2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-ylmethanone (WIN55212-2) within the CB1 cannabinoid receptor, demonstrated the importance of aromatic-aromatic interactions not only for binding but also for inducing receptor conformational change. This study provides insights into the structural basis of ligand-receptor interactions, contributing to the development of cannabinoid compounds with therapeutic potential (Shim & Howlett, 2006).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve exploring the biological potential of Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone and its derivatives for various therapeutic applications.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19(21-10-9-15-3-1-2-4-18(15)21)16-5-7-17(8-6-16)26(23,24)20-11-13-25-14-12-20/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIAIKECZQWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

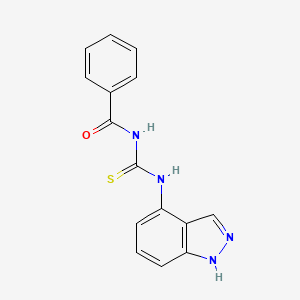
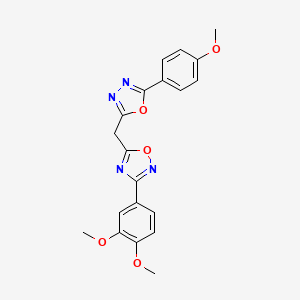
![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)

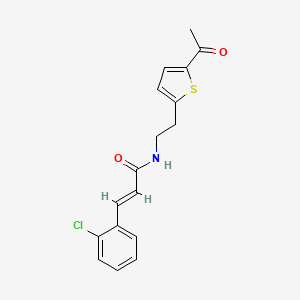
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)
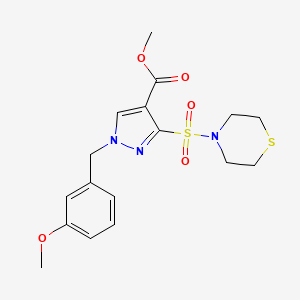
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)
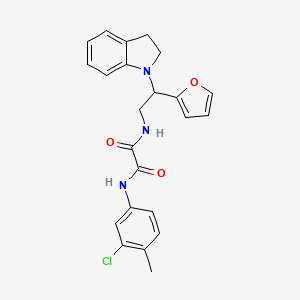
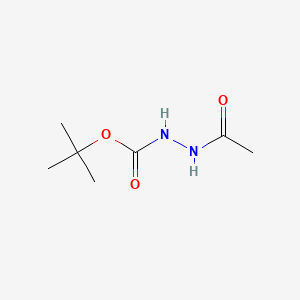

![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)